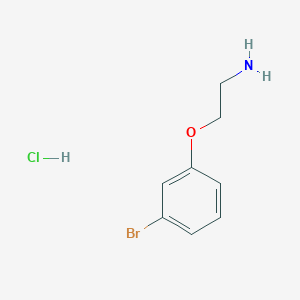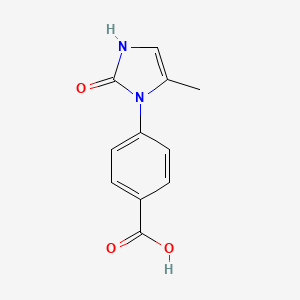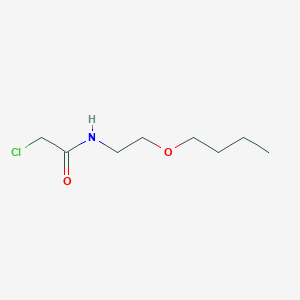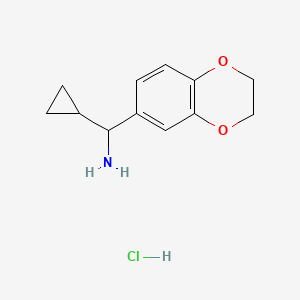
6-Bromo-5-methylnicotinaldehyde
Overview
Description
6-Bromo-5-methylnicotinaldehyde is a chemical compound offered by various manufacturers . It is used as an intermediate in fine and specialty chemicals .
Synthesis Analysis
The synthesis of this compound involves the use of isopropylmagnesium chloride in tetrahydrofuran at 0 - 25℃ for 3 hours . The solution is then stirred at ambient temperature for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C7H6BrNO . Its molecular weight is 200.03 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.03 . It is a solid at room temperature . The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 300.2±42.0 C at 760 mmHg .Scientific Research Applications
Transformations of Halogenated Aromatic Aldehydes
Research by Neilson, Allard, Hynning, and Remberger (1988) in "Applied and Environmental Microbiology" studied the transformation of various halogenated aromatic aldehydes, including 6-bromovanillin, by anaerobic bacteria. They found that the synthesis of carboxylic acids from these aldehydes was accompanied by partial reduction to a hydroxymethyl group, indicating potential environmental implications during anaerobic transformation of compounds like 6-Bromo-5-methylnicotinaldehyde (Neilson et al., 1988).
Interaction with S-Adenosyl-L-Homocysteine Hydrolase
Wnuk et al. (2000) in "Journal of Medicinal Chemistry" explored the synthesis and interaction of various halomethylene analogues, including derivatives of this compound, with S-adenosyl-L-homocysteine hydrolase. This study provided insights into the enzyme inhibition and potential antiviral applications of these compounds (Wnuk et al., 2000).
Photolabile Protecting Group for Aldehydes and Ketones
Lu, Fedoryak, Moister, and Dore (2003) in "Organic Letters" demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones. This has implications for the controlled release of compounds such as this compound under specific conditions (Lu et al., 2003).
Electrocatalytic Carboxylation of Bromopyridine
Feng, Huang, Liu, and Wang (2010) in "Electrochimica Acta" investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid. This study is significant for understanding the electrochemical transformation and potential applications of this compound derivatives (Feng et al., 2010).
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUTVVKVSPUTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660571 | |
| Record name | 6-Bromo-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885167-81-7 | |
| Record name | 6-Bromo-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1522123.png)